2-Phenylprop-2-en-1-amine hydrochloride
Description
Significance and Research Context of Allylic Amines
The significance of allylic amines is rooted in their prevalence and utility. They are crucial structural components in many biologically relevant agents, pharmaceuticals, and natural products. nih.gov Molecules with an allylic amine motif serve as essential building blocks for the synthesis of more complex nitrogen-containing compounds, such as heterocycles and other bioactive amines. nih.govnih.gov In fact, amine functional groups are present in a vast majority of the top small-molecule pharmaceuticals, with aliphatic amines making up a substantial portion. incatt.nl
The demand for structurally diverse allylic amines has spurred extensive research into developing more efficient, general, and modular synthetic methods. rsc.org Contemporary research focuses on creating practical and environmentally friendly protocols to construct these architecturally complex molecules, often in a single step. rsc.org The development of catalytic methods, in particular, has been a major area of investigation to overcome the limitations of traditional synthetic routes. nih.gov
Overview of Chemical Structure and its Relevance in Organic Synthesis
2-Phenylprop-2-en-1-amine (B1251587) hydrochloride is the salt form of 2-Phenylprop-2-en-1-amine. The core structure consists of a phenyl group attached to an allylamine (B125299) moiety. The presence of the double bond in the allylic position and the nucleophilic amine group makes it a functionally rich and versatile building block for a variety of organic transformations. nih.gov
The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, which can be advantageous for its handling and in certain reaction conditions. The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Synonyms | 2-Phenyl-2-propen-1-amine HCl |
| Core Structure | Phenyl group attached to an allylamine moiety |
The data in this table is based on information for 2-phenylprop-2-en-1-amine hydrochloride and related cinnamylamine (B1233655) hydrochloride compounds. matrix-fine-chemicals.combiosynth.comscbt.com
In organic synthesis, the allylic amine structure allows for diverse chemical manipulations. For instance, the double bond can undergo reactions such as hydrogenation, epoxidation, and metathesis, while the amine group can be involved in N-alkylation, acylation, and other C-N bond-forming reactions. nih.gov This dual reactivity is a cornerstone of its utility as a synthetic intermediate.
Historical Development of Synthetic Approaches to Allylic Amine Hydrochlorides
The synthesis of allylic amines has evolved significantly over the years, moving from stoichiometric methods to more efficient and atom-economical catalytic processes. The formation of the hydrochloride salt is typically a final step, achieved by treating the amine with hydrochloric acid for purification or improved handling.
Traditional Methods Historically, the synthesis of allylic amines was dominated by two main approaches:
Amination of Allylating Reagents : This method involves the reaction of an amine with a pre-functionalized allyl compound, such as an allyl halide or carboxylate. nih.gov
Addition of Alkenylmetals to Imines : This approach relies on the addition of organometallic reagents containing a vinyl group to an imine. nih.gov
Both of these traditional methods have significant limitations, including the need to prepare specific allylating or organometallic reagents and the use of stoichiometric quantities of these reagents, which can generate substantial chemical waste. nih.gov
Modern Catalytic Approaches To address the shortcomings of traditional methods, the field has shifted towards the development of catalytic reactions. These modern approaches offer greater efficiency, broader functional-group tolerance, and are often more environmentally benign. rsc.org A key challenge in many of these reactions, especially those involving palladium catalysts, is that free N-H groups in amines can coordinate strongly with the metal, deactivating the catalyst. incatt.nl Much research has focused on circumventing this issue. incatt.nl
The table below provides an interactive overview of the evolution of these synthetic strategies.
| Synthetic Strategy | Catalyst/Reagent | Key Features & Advancements |
| Traditional Amination | Stoichiometric Allyl Halides/Carboxylates | Relies on pre-functionalized starting materials; often generates significant waste. nih.gov |
| Metal-Catalyzed C-H Amination | Palladium (Pd), Rhodium (Rh) | Enables direct C-N bond formation at an allylic C-H position. Strategies have been developed to prevent catalyst deactivation by the amine, such as in-situ formation of BF₃ ammonium (B1175870) salts. incatt.nl |
| Hydroamination of Dienes/Allenes | Rhodium (Rh), Iridium (Ir) | Involves the addition of an N-H bond across a double bond. Rhodium-catalyzed hydroamination of allenes provides a practical route to α-chiral primary allylic amines. rsc.org |
| Reductive Coupling | Iridium (Ir) | Couples alkynes with imines in a reductive process to form allylic amines. nih.gov |
| Multicomponent Coupling Reactions | Nickel (Ni) with a Lewis Acid | Combines simple, abundant starting materials like alkenes, aldehydes, and amides in a single step to build complex and diverse allylic amines. This method is noted for being practical and environmentally friendly. nih.govrsc.org |
| Direct Amination of Allylic Alcohols | Palladium (Pd), Platinum (Pt), Molybdenum (Mo) | Uses readily available allylic alcohols directly, avoiding pre-activation steps and generating water as the only byproduct. Recent methods use ammonium acetate (B1210297) as a mild ammonia (B1221849) source. acs.orgorganic-chemistry.org |
| Electrochemical Synthesis | Thianthrene-mediated | An oxidative coupling of unactivated alkenes and secondary amines. This modern approach proceeds via electrochemically generated electrophilic intermediates. chemrxiv.org |
This evolution from stoichiometric to catalytic methods represents a significant advancement in organic synthesis, enabling more sustainable and versatile production of valuable allylic amines like 2-Phenylprop-2-en-1-amine.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6H,1,7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDTVDGMUWVMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Phenylprop 2 En 1 Amine Hydrochloride and Its Analogs
Direct Synthesis of 2-Phenylprop-2-en-1-amine (B1251587) (Free Base)
The synthesis of 2-Phenylprop-2-en-1-amine, a compound belonging to the allylamine (B125299) class, can be approached through various established chemical reactions. General methodologies for compounds with this structural motif include the condensation of benzaldehyde (B42025) with aminoacrylate esters or the chemical reduction of corresponding nitro compounds. ontosight.ai These routes provide foundational pathways to the core structure of 2-phenylallylamine.
Another relevant synthetic strategy involves the reaction of substituted benzyl (B1604629) halides with isobutyronitrile, followed by a series of transformations including hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield related amine structures.
The conversion of the free base, 2-Phenylprop-2-en-1-amine, into its hydrochloride salt is a standard and crucial step for improving the compound's stability and handling characteristics. This transformation is typically achieved by treating a solution of the amine with hydrochloric acid (HCl).
A common laboratory procedure involves dissolving the free base in a suitable organic solvent, such as diethyl ether (Et₂O), and then introducing a solution of HCl in the same or a compatible solvent. The labile N-disilylamines, for instance, are readily deprotected by HCl in Et₂O to form the hydrochloric salts of the corresponding amines in very good to excellent yields. rsc.org The resulting hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out of the solution and can be isolated through filtration, washed with fresh solvent to remove impurities, and then dried.
Catalytic Hydrogenation and Hydrosilylation Approaches
Catalytic methods offer efficient and selective pathways for the synthesis of amines and their derivatives. Approaches such as asymmetric hydrogenation and hydrosilylation are particularly powerful for producing chiral amines or for the reduction of various functional groups under mild conditions.
Asymmetric hydrogenation represents a direct and efficient method for synthesizing chiral amines from prochiral allylamines. nih.gov This technique is of significant interest as optically active amines are key components in many pharmaceuticals and agrochemicals. nih.gov
A notable methodology involves the homogeneously-catalyzed asymmetric hydrogenation of 2-arylprop-2-en-1-amines. nih.gov Research has shown that employing carbon dioxide (CO₂) can suppress unwanted side reactions, such as the hydrogenolysis of the C–N bond, by acting as a temporary, in situ protecting group for the amine functionality. nih.gov This approach has been shown to achieve complete conversion and high enantiomeric excess (up to 82% ee). nih.gov Rhodium-based catalysts, in particular, have demonstrated high conversion and enantioselectivity in these reactions. nih.gov The addition of a carefully selected base can further improve both enantioselectivity and chemoselectivity. nih.gov While direct hydrogenation of unprotected allylamines has been challenging, this CO₂-assisted method provides a cleaner reaction with increased yields. nih.gov
The utility of asymmetric hydrogenation extends to protected allylic amines as well, where cationic ruthenium complexes with axially chiral ligands have been successfully used. nih.gov This allows for the synthesis of a variety of substituted allylic amine derivatives with high enantiomeric ratios. nih.gov
| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Catalyst 1 | H₂ | 72 | Moderate |
| Catalyst 5 | H₂ | Low-Moderate | 74 |
| Rh-based catASium® | H₂, CO₂, Added Base | 94-96 | Up to 82 |
The reduction of nitriles is an atom-economical method for producing primary amines. researchgate.net Among the catalytic protocols developed, the double hydrosilylation of nitriles has emerged as an effective pathway. rsc.org This process involves the addition of two hydrosilane equivalents across the carbon-nitrogen triple bond to form a labile N-disilylamine intermediate, which is then hydrolyzed to the primary amine. rsc.orgresearchgate.net
One innovative approach utilizes gold (Au) nanoparticles supported on TiO₂ as a catalyst for the reduction of aryl or alkyl nitriles with diethylsilane. rsc.org This system facilitates a smooth double hydrosilylation at ambient conditions. rsc.org The resulting N-disilylamines are subsequently deprotected with ethereal HCl to isolate the corresponding primary amine hydrochlorides in high yields. rsc.org The gold-based catalyst demonstrates good recyclability and reusability. rsc.org
Another effective system employs a cobalt catalyst, Co(OPiv)₂, in conjunction with an isocyanide ligand and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the hydrosilane. acs.org This method achieves the reduction of nitriles to silylated primary amines, which can then be subjected to acid hydrolysis to furnish the desired primary amines. acs.org
| Nitrile Substrate | Reaction Time | Isolated Yield of Amine Hydrochloride (%) |
|---|---|---|
| Benzonitrile | 30 min - 2 h | >75 |
| Aryl Nitriles | 30 min - 2 h | >75 |
| Heteroaryl Nitriles | 30 min - 2 h | >75 |
| Alkyl Nitriles | 30 min - 2 h | >75 |
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines. wikipedia.org The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine, which is then reduced. wikipedia.orgmasterorganicchemistry.com This method is often preferred over alkylation with alkyl halides as it avoids the problem of multiple alkylations and can be performed under mild conditions. wikipedia.orgmasterorganicchemistry.com
The reaction can be performed in a one-pot fashion, where the carbonyl compound, amine (or ammonia (B1221849) source), and reducing agent are combined. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Catalytic hydrogenation is another common reduction method. wikipedia.org
This strategy is applicable to the synthesis of primary amine hydrochlorides. For instance, a one-pot, two-step reductive amination of aldehydes uses hydroxylammonium chloride for the amination step, followed by reduction with a zinc/hydrochloric acid system to yield the primary amine. tandfonline.com This method is effective for both aliphatic and aromatic aldehydes under mild conditions. tandfonline.com The synthesis of Milnacipran hydrochloride has also been accomplished efficiently via the reductive amination of an aldehyde to a primary amine using water-soluble reagents, which provides a high yield and reduces by-products. researchgate.net
| Aldehyde Substrate | Reaction Conditions | Isolated Yield (%) |
|---|---|---|
| Aromatic Aldehydes | Step 1: H₂NOH·HCl, EtOH, rt; Step 2: Zn, HCl, EtOH, rt, 15 min | Varies by substrate |
| Aliphatic Aldehydes | Step 1: H₂NOH·HCl, EtOH, rt; Step 2: Zn, HCl, EtOH, rt, 15 min | Varies by substrate |
Multi-Step Organic Synthesis Routes
Multi-step organic synthesis provides a versatile platform for the construction of complex molecules like 2-phenylprop-2-en-1-amine hydrochloride and its structural analogs. These routes often involve the strategic formation of key intermediates, which are then elaborated to the final target compounds. The following sections detail specific synthetic strategies that are instrumental in preparing the core structures and precursors related to this class of amine hydrochlorides.
The reduction of nitriles is a fundamental and widely applied method for the synthesis of primary amines, representing a viable pathway to saturated analogs of 2-phenylprop-2-en-1-amine. Phenylpropionitrile and its derivatives serve as readily accessible starting materials for this approach. The core of this strategy involves the conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂).
This transformation can be achieved using several powerful reducing agents. Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is a common industrial method. Alternatively, chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent is a highly effective, albeit less scalable, laboratory method.
The resulting primary amine is typically a free base, which can then be converted to its stable hydrochloride salt. This is accomplished by treating a solution of the amine with hydrochloric acid (HCl), either as a gas or dissolved in a suitable solvent like diethyl ether or dioxane. The amine hydrochloride salt then precipitates from the solution and can be isolated by filtration. This general pathway is highly adaptable for producing a library of saturated amine analogs by simply varying the substituents on the phenyl ring of the starting nitrile. On an industrial scale, the reduction of nitriles is one of the primary methods for producing amines. researchgate.net
| Starting Material | Key Transformation | Reagents | Intermediate/Product |
|---|---|---|---|
| Substituted Phenylpropionitrile | Nitrile Reduction | 1. LiAlH₄ in Ether OR 2. H₂ gas with Raney Ni catalyst | Substituted Phenylpropylamine (free base) |
| Substituted Phenylpropylamine (free base) | Salt Formation | HCl in Dioxane or Ether | Substituted Phenylpropylamine Hydrochloride |
The Mannich reaction is a three-component condensation reaction that is pivotal for synthesizing β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgthermofisher.com These bases are crucial precursors for generating α,β-unsaturated ketones, such as acrylophenone, which share a structural backbone with the target compound. The reaction typically involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.com
In the context of synthesizing precursors for 2-phenylprop-2-en-1-amine, a ketone like acetophenone (B1666503) can be reacted with formaldehyde (B43269) and a secondary amine hydrochloride, such as dimethylamine (B145610) hydrochloride. nih.gov The reaction is often catalyzed by a small amount of strong acid, like HCl, and proceeds by refluxing the components in a solvent such as ethanol (B145695). nih.gov
The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone (Mannich base). wikipedia.org These Mannich base hydrochlorides can subsequently undergo β-elimination upon heating or treatment with a base to yield the corresponding α,β-unsaturated ketone. This elimination of the amine moiety generates the carbon-carbon double bond characteristic of the prop-2-en-1-one core structure. The use of amine hydrochlorides directly in the reaction is a common and effective procedure. nih.gov
| Role | Example Compound | Chemical Name |
|---|---|---|
| Active Hydrogen Compound | Acetophenone | 1-Phenylethan-1-one |
| Aldehyde Source | Paraformaldehyde | Polyoxymethylene |
| Amine Component | Dimethylamine Hydrochloride | N-Methylmethanamine hydrochloride |
| Product (Mannich Base) | β-Dimethylaminopropiophenone hydrochloride | 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride |
Enaminones, compounds containing an enamine conjugated to a carbonyl group, are highly versatile intermediates in organic synthesis. wpmucdn.com They serve as excellent building blocks for constructing a wide variety of molecules, including heterocyclic systems and complex natural products. researchgate.net Their utility stems from the multiple reactive sites within their structure. wpmucdn.com
A common and efficient method for synthesizing enaminones involves the reaction of a ketone with an N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com For instance, a one-pot, three-component reaction of a substituted acetophenone with DMF-DMA and a secondary amine (like morpholine (B109124) or pyrrolidine) can yield the desired enaminone in high purity without the need for column chromatography. mdpi.com Another approach involves the in-situ generation of Gold's reagent ([3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride), which then reacts with a ketone to produce the enaminone. researchgate.net
Once formed, these enaminone intermediates can undergo further transformations. They are known to react with various C-nucleophiles and N-nucleophiles. nih.gov For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoles. nih.gov This reactivity allows for the elaboration of the prop-2-en-1-one backbone into more complex structures, demonstrating the strategic importance of enaminones as synthons in multi-step synthesis.
| Method | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|
| One-Pot Three-Component Reaction | Ketone, DMF-DMA, Secondary Amine | Heating in dioxane | mdpi.com |
| Gold's Reagent Method | Ketone, Cyanuric Chloride, DMF | In-situ reagent formation in dioxane | researchgate.net |
| Condensation with Ammonium (B1175870) Acetate (B1210297) | 1,3-Diketone, Ammonium Acetate | Heating neat (solvent-free) | wpmucdn.com |
Industrial Production Methodologies and Scalability Considerations for Related Amine Hydrochlorides
The industrial-scale production of amines and their hydrochloride salts involves methodologies that prioritize efficiency, cost-effectiveness, and safety. Common large-scale methods for amine synthesis include the reductive amination of alcohols or aldehydes and the reduction of nitriles. researchgate.net For instance, methylamines are primarily manufactured via the reaction of methanol (B129727) and ammonia over zeolite catalysts. researchgate.net The choice of catalyst is critical for scalability, with compositions containing metals like nickel and ruthenium being used for reductive amination processes at elevated temperatures. google.com
When scaling up the synthesis of amine hydrochlorides, several key factors must be considered:
Raw Material Availability and Cost : The economic viability of a process depends heavily on the cost of starting materials. Industrial syntheses are designed around readily available feedstocks. researchgate.net
Reaction Conditions : High temperatures and pressures often required for catalytic amination necessitate specialized industrial reactors and safety protocols. google.com
Catalyst Efficiency and Recycling : The catalyst's activity, selectivity, and lifespan are crucial. Efficient recovery and reuse of the catalyst are important for minimizing costs and waste.
Product Isolation and Purification : On an industrial scale, methods like distillation are preferred over chromatography for purification. nih.gov The formation and isolation of the hydrochloride salt can be an effective purification step, as it often results in a stable, crystalline solid that can be easily filtered and dried. An efficient sequence for preparing amine hydrochloride salts without chromatography involves amide reduction, trapping with di-tert-butyl dicarbonate, and subsequent deprotection with HCl in dioxane. nih.gov
| Method | Typical Reactants | Advantages | Scalability Considerations |
|---|---|---|---|
| Reductive Amination | Alcohol/Aldehyde + Ammonia/Amine + H₂ | Versatile for primary, secondary, and tertiary amines. | Requires high pressure, temperature, and efficient catalysts (e.g., Ni/Ru). google.com |
| Nitrile Reduction | Nitrile + H₂ | Direct route to primary amines. | Often requires active metal catalysts (e.g., Raney Ni) and high-pressure hydrogenation. |
| Amination of Alkenes | Alkene + Ammonia | Direct amination of simple olefins. | Requires specific catalysts (e.g., zeolites) and may have selectivity challenges. researchgate.net |
Mechanistic Investigations of Reactions Involving 2 Phenylprop 2 En 1 Amine Hydrochloride
Reaction Mechanisms in Amine Chemistry
The chemical behavior of 2-Phenylprop-2-en-1-amine (B1251587) is largely dictated by the primary amine functionality, which possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.
The defining characteristic of the amine group in 2-Phenylprop-2-en-1-amine is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk All amines feature an active lone pair of electrons on the highly electronegative nitrogen atom, which is attracted to positively charged or electron-deficient centers in other molecules. chemguide.co.uk
The reactivity of 2-Phenylprop-2-en-1-amine as a nucleophile is influenced by several factors:
Primary Amine: As a primary amine (R-NH2), it is an effective nucleophile. The nucleophilicity of amines generally increases from primary to secondary, as alkyl groups are electron-donating, which enhances the electron density on the nitrogen. masterorganicchemistry.com
Steric Hindrance: The accessibility of the nitrogen's lone pair is crucial. While 2-Phenylprop-2-en-1-amine is more sterically hindered than simple amines like methylamine, the primary nature of the amine group allows for relatively easy access for attacking electrophiles. Nucleophilicity is generally more sensitive to steric effects than basicity. masterorganicchemistry.com
Allylic Structure: The presence of the adjacent carbon-carbon double bond (the allylic system) can influence reactivity, particularly in substitution reactions where resonance stabilization of intermediates may play a role. youtube.com
When an amine reacts by forming a bond with any atom other than a proton, it is classified as acting as a nucleophile, while its reaction partner is the electrophile. masterorganicchemistry.com
A classic reaction showcasing the nucleophilicity of primary amines is the formation of an imine (also known as a Schiff base) upon reaction with an aldehyde or a ketone. libretexts.orgpressbooks.pub This transformation is a reversible, multi-step process that proceeds via an addition-elimination mechanism. chemistrysteps.comlibretexts.org The reaction is typically carried out under mildly acidic conditions (pH 4-5), which is a crucial factor. pressbooks.pubchemistrysteps.com If the conditions are too acidic, the amine nucleophile becomes protonated, forming a non-nucleophilic ammonium (B1175870) ion and slowing the reaction. chemistrysteps.com Conversely, if the conditions are not acidic enough, the hydroxyl group in a key intermediate will not be sufficiently protonated to act as a good leaving group (water). pressbooks.pub
The mechanism for the formation of an imine from 2-Phenylprop-2-en-1-amine and a generic aldehyde/ketone can be broken down into two main phases: nucleophilic addition and elimination of water. chemistrysteps.com
Table 1: Mechanistic Steps of Imine Formation
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Nucleophilic Attack: The lone pair of the nitrogen atom on 2-Phenylprop-2-en-1-amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. pressbooks.pub | Dipolar Intermediate |
| 2 | Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol, commonly known as a carbinolamine. pressbooks.publibretexts.org | Carbinolamine |
| 3 | Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O). libretexts.org | Protonated Carbinolamine |
| 4 | Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.org | Iminium Ion |
| 5 | Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org | Imine |
This reaction pathway demonstrates the dual role of the amine, first as a nucleophile in the addition step and then facilitating the elimination step to form the final carbon-nitrogen double bond. chemistrysteps.com
The nucleophilic character of 2-Phenylprop-2-en-1-amine also allows it to react with alkylating agents, such as alkyl halides, in a nucleophilic substitution reaction. chemguide.co.uk This process, however, is often difficult to control and typically leads to a mixture of products. chemguide.co.uk The initial reaction between the primary amine and an alkyl halide (e.g., methyl iodide) produces the salt of a secondary amine.
This newly formed secondary amine is also nucleophilic—often more so than the starting primary amine—and can react with another molecule of the alkyl halide. masterorganicchemistry.com This sequential alkylation can continue, producing a tertiary amine and ultimately a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge. chemguide.co.uk
Table 2: Sequential Alkylation of 2-Phenylprop-2-en-1-amine
| Stage | Reactant | Product | Product Class |
|---|---|---|---|
| 1 | 2-Phenylprop-2-en-1-amine + R-X | N-alkyl-2-phenylprop-2-en-1-amine | Secondary Amine |
| 2 | N-alkyl-2-phenylprop-2-en-1-amine + R-X | N,N-dialkyl-2-phenylprop-2-en-1-amine | Tertiary Amine |
| 3 | N,N-dialkyl-2-phenylprop-2-en-1-amine + R-X | N,N,N-trialkyl-2-phenylprop-2-en-1-ammonium salt | Quaternary Ammonium Salt |
Each step of the alkylation liberates a hydrohalic acid, which reacts with the basic amine present in the mixture to form an ammonium salt. dtic.mil This consumption of the free amine can slow the reaction. To drive the reaction towards completion, an external base (like sodium carbonate) is often added to neutralize the acid as it is formed, ensuring a higher concentration of the free, nucleophilic amine. dtic.mil
Catalytic Reaction Mechanism Elucidation
Modern synthetic chemistry often employs transition-metal catalysts to achieve highly selective and efficient transformations. Understanding the mechanisms of these catalytic reactions is crucial for optimizing conditions and developing new synthetic methods.
Asymmetric hydrogenation is a powerful technique for synthesizing chiral compounds, such as chiral amines, from prochiral precursors like enamines. researchgate.netdicp.ac.cn The hydrogenation of the C=C bond in 2-Phenylprop-2-en-1-amine using a chiral transition-metal catalyst (e.g., based on Rhodium, Ruthenium, Iridium, or Cobalt) can, in principle, produce a chiral saturated amine with high enantiomeric excess. dicp.ac.cnacs.org
While the precise mechanism is highly dependent on the specific metal, ligand, and substrate, computational and experimental studies on related enamides provide significant insights. acs.org For a cobalt-catalyzed asymmetric hydrogenation of an enamide, for instance, several mechanistic pathways have been investigated. One plausible mechanism involves a direct Co(0)/Co(II) redox path. acs.org
A proposed catalytic cycle can be summarized as follows:
Substrate Coordination: The enamine (2-Phenylprop-2-en-1-amine) coordinates to the active chiral metal complex.
H₂ Activation: A molecule of hydrogen (H₂) coordinates to the metal center. acs.org
Hydride Transfer: An oxidative transfer of a hydride from the metal to the β-carbon of the double bond occurs, forming a metal-alkyl intermediate. This step is often the rate-determining and selectivity-determining step of the reaction. acs.org
Reductive Elimination: The second hydrogen atom is transferred to the α-carbon, and the resulting saturated amine product is released from the metal center, regenerating the active catalyst for the next cycle.
Solvents, particularly protic solvents like methanol (B129727), can play a critical role by stabilizing key transition states through hydrogen bonding, thereby lowering the activation energy barriers of the reaction. acs.org
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the C=C double bond in 2-Phenylprop-2-en-1-amine. This reaction serves as a method for the reduction of the double bond, ultimately yielding a saturated amine after workup. The reaction is catalyzed by various transition-metal complexes.
Two primary mechanisms are generally proposed for hydrosilylation reactions: rsc.org
Chalk-Harrod Mechanism: This pathway, often associated with platinum catalysts, involves the oxidative addition of the hydrosilane (H-SiR₃) to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the silylated product. rsc.org
Ionic/Lewis Acid Mechanism: In this pathway, a Lewis acidic catalyst activates the Si-H bond, enhancing the electrophilicity of the silicon center and facilitating the reaction. rsc.org
For high-valent metal catalysts, such as those based on Rhenium or Molybdenum, the mechanism can differ. acs.orgacs.org Detailed studies suggest a pathway that proceeds through a metal-hydride intermediate without the formal oxidative addition of the silane (B1218182).
Table 3: Proposed Mechanism for High-Valent Metal-Catalyzed Hydrosilylation
| Step | Description |
|---|---|
| 1 | Catalyst Activation: The pre-catalyst reacts with the silane to generate an active metal-hydride species. acs.org |
| 2 | Alkene Coordination: The C=C bond of 2-Phenylprop-2-en-1-amine coordinates to the metal-hydride complex. |
| 3 | Insertion: The alkene inserts into the metal-hydride (M-H) bond, forming a metal-alkyl intermediate. acs.orgacs.org |
| 4 | Silylation & Product Release: The metal-alkyl intermediate reacts with another molecule of the hydrosilane. This step transfers the silyl (B83357) group to the alkyl chain and regenerates the active metal-hydride catalyst, releasing the silylated amine product. acs.org |
This catalytic cycle efficiently reduces the double bond, providing a pathway to saturated amines from their unsaturated precursors.
Theoretical and Computational Approaches to Reaction Mechanisms
In the absence of direct experimental studies on the reaction mechanisms of 2-Phenylprop-2-en-1-amine hydrochloride, theoretical and computational chemistry offer powerful tools to predict its reactivity and elucidate potential molecular interactions. These methods provide insights into the electronic structure and energetic properties of the molecule, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) for Elucidating Molecular Interaction Mechanisms and Electronic Structures
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for predicting the geometries and energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a chemical reaction. For a molecule like this compound, DFT can be employed to understand its interactions with other reagents.
DFT calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with electrophiles or nucleophiles. The key components of the 2-Phenylprop-2-en-1-amine structure that would be of interest in a DFT study are the phenyl ring, the allylic double bond, and the amine group.
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Hypothetical Phenyl-Substituted Allylamine (B125299) Calculated by DFT
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the phenyl ring and the C=C double bond, indicating these are the primary sites for electron donation. |
| LUMO | -0.5 | Distributed across the entire molecule, with significant contributions from the phenyl ring and the allylic system, suggesting these areas can accept electrons. |
| HOMO-LUMO Gap | 8.0 | A relatively large gap suggests a stable molecule, but one that can still participate in chemical reactions under appropriate conditions. |
Note: The data in this table is illustrative and intended to represent typical values for a molecule of this type. Actual values would require specific DFT calculations.
Prediction of Reactive Sites (e.g., using Fukui functions)
To gain a more quantitative understanding of regioselectivity in the reactions of this compound, Fukui functions can be calculated. Derived from DFT, the Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack.
The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atom in the molecule. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).
f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).
f0(r) : for radical attack.
For 2-Phenylprop-2-en-1-amine, we would expect the following general trends based on its structure:
The nitrogen atom of the amine group would likely have a high f- value, indicating its susceptibility to electrophilic attack.
The carbon atoms of the double bond and certain positions on the phenyl ring (ortho and para to the allyl group) are also expected to have significant f- values.
The protonated amine group in the hydrochloride salt would significantly alter the electronic distribution, making the nitrogen atom less nucleophilic and potentially influencing the reactivity of the rest of the molecule.
Table 2: Hypothetical Condensed Fukui Function Values for Key Atoms in 2-Phenylprop-2-en-1-amine
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) | Predicted Reactivity |
| N (amine) | Low | High | Moderate | Primary site for electrophilic attack (protonation). |
| C (alpha to N) | Moderate | Low | Moderate | Potential for nucleophilic substitution. |
| C (vinyl, beta) | High | Moderate | High | Susceptible to nucleophilic and radical attack. |
| C (vinyl, gamma, attached to phenyl) | Moderate | High | High | Susceptible to electrophilic and radical attack. |
| C (phenyl, ipso) | Low | Low | Low | Generally unreactive. |
| C (phenyl, ortho) | Moderate | High | Moderate | Potential sites for electrophilic substitution. |
| C (phenyl, para) | Moderate | High | Moderate | A likely site for electrophilic substitution. |
Note: This table presents hypothetical values to illustrate the concept of Fukui functions for predicting reactivity. Precise values would necessitate specific computational calculations.
Chirality and Enantioselective Synthesis of 2 Phenylprop 2 En 1 Amine Hydrochloride
Enantiomeric Forms and Their Research Significance
Chiral molecules, such as 2-Phenylprop-2-en-1-amine (B1251587), exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S) forms. It is a well-established principle in pharmacology that individual enantiomers of a drug can exhibit markedly different biological activities. These differences can manifest in various ways, including bioavailability, metabolic pathways, potency, and selectivity for biological targets like enzymes and receptors.
One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. For instance, in the case of the β-blocker propranolol, both enantiomers possess local anesthetic properties, but only the (L)-enantiomer acts as an effective β-blocker. Similarly, the two enantiomers of the chiral drug thalidomide (B1683933) have tragically different effects, with one being therapeutic and the other teratogenic.
While the specific biological activities and research applications of the individual (R) and (S) enantiomers of 2-Phenylprop-2-en-1-amine hydrochloride are not extensively detailed in publicly available research, the general principles of stereochemistry in drug action underscore the importance of their separate synthesis and evaluation. The broader class of phenylalkylamines, to which this compound belongs, is known to interact with various biological targets, and it is highly probable that the enantiomers of 2-Phenylprop-2-en-1-amine would also display distinct pharmacological profiles. Research on related cinnamamide (B152044) derivatives has shown that specific enantiomers can exhibit significant anticonvulsant activity, highlighting the potential for stereospecific bioactivity within this structural class. The development of enantioselective synthetic routes is therefore crucial for enabling detailed pharmacological studies of each enantiomer and for the potential development of more selective and effective therapeutic agents.
Asymmetric Catalysis for Allylic Amines
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. For the preparation of enantiomerically enriched allylic amines like 2-Phenylprop-2-en-1-amine, several catalytic strategies have been developed.
Transition metal-catalyzed asymmetric allylic amination (AAA) is a cornerstone of modern organic synthesis for the formation of C-N bonds. This method typically involves the reaction of an allylic substrate with a nitrogen nucleophile in the presence of a chiral transition metal complex. Metals such as palladium, iridium, rhodium, and copper are commonly employed. The general mechanism involves the formation of a π-allyl metal intermediate, followed by the nucleophilic attack of the amine, with the enantioselectivity being controlled by the chiral ligand coordinated to the metal center.
For substrates like 1,3-diphenyl-2-propenyl acetate (B1210297), palladium-catalyzed allylic amination using various amines has been studied extensively. The choice of solvent and catalyst loading can significantly impact the reaction's efficiency and enantioselectivity. For example, reactions carried out in toluene (B28343) often yield better results than those in ethereal solvents like THF. thieme-connect.com
| Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Palladium(II) with chiral pyridine-phosphine ligand | 1,3-diphenyl-2-propenyl acetate | Benzylamine | 80 | 92 |
| Palladium(II) with chiral pyridine-phosphine ligand | 1,3-diphenyl-2-propenyl acetate | Veratrylamine | N/A | 94 |
| Palladium(II) with chiral pyridine-phosphine ligand | 1,3-diphenyl-2-propenyl acetate | Morpholine (B109124) | N/A | 88 |
| Iridium complex with (S)-tol-BINAP | Racemic alkyl-substituted allylic acetates | Secondary aliphatic amines | High | High |
The key to high enantioselectivity in transition metal-catalyzed reactions is the chiral ligand. These ligands create a chiral environment around the metal center, which directs the incoming nucleophile to attack the substrate from a specific face, leading to the preferential formation of one enantiomer.
In copper-catalyzed asymmetric allylic amination, chiral ligands such as those based on the BINAM (1,1'-binaphthyl-2,2'-diamine) scaffold have proven effective. For instance, the reaction of alkenes with N-arylhydroxylamines in the presence of a copper catalyst and a chiral BINAM derivative can produce chiral N-aryl allylic amines with good yields and enantioselectivities. rsc.org The stereochemical outcome is determined during the C-N bond-forming step, which proceeds through a concerted, asynchronous transition state. rsc.org
The electronic and steric properties of the ligand are crucial. Non-symmetric chiral ligands, such as pyridine-phosphines, have also been successfully employed in palladium-catalyzed allylic aminations, achieving high enantioselectivities. thieme-connect.com The different electronic properties of the phosphorus and nitrogen atoms in these P,N-ligands can lead to effective electronic discrimination of the allylic termini, thereby controlling the regioselectivity and enantioselectivity of the nucleophilic attack.
| Copper Source | Chiral Ligand | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Cu(MeCN)4PF6 | R-(+)-BINAM | 2-Methyl-2-pentene | N-phenylhydroxylamine | High | Good |
| CuBr*Me2S | Taniaphos ligand | 3-bromopropenyl esters | Grignard reagents | High | High |
Asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond. This atom-economical reaction is a highly efficient method for the synthesis of chiral amines. Both intermolecular and intramolecular versions of this reaction have been developed, often employing catalysts based on transition metals like rhodium, iridium, and copper.
For example, a rhodium-catalyzed enantioselective hydroamination of allylamines using a chiral BIPHEP-type ligand can produce enantioenriched 1,2-diamines in good yields and with excellent enantioselectivities. More recently, photoenzymatic approaches have been developed for the asymmetric intermolecular hydroamination of alkenes. researchgate.net These methods utilize a flavin-dependent ene-reductase which, upon photoexcitation, can generate a reactive aminium radical cation that then participates in the hydroamination reaction, leading to enantioenriched products. researchgate.net
The hydroamination of styrene (B11656) derivatives, which are structurally related to 2-phenylprop-2-en-1-amine, has been achieved with high regioselectivity and enantioselectivity using nickel hydride catalysis with organic azides as the amine source. thieme-connect.com
Kinetic Resolution Methodologies
Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
Enzymatic kinetic resolution is a widely used and highly effective method for obtaining enantiomerically pure amines. This technique takes advantage of the high stereoselectivity of enzymes, particularly lipases. In a typical lipase-catalyzed kinetic resolution of a racemic amine, one enantiomer is selectively acylated, leaving the other enantiomer unreacted. The resulting acylated and unreacted amines can then be separated.
Lipase (B570770) B from Candida antarctica (CALB) is a particularly effective biocatalyst for the kinetic resolution of chiral primary amines. nih.gov It exhibits high enantioselectivity in the acetylation of a wide range of amines. The choice of the acylating agent is also crucial for the success of the resolution. Ethyl acetate is a commonly used and effective acyl donor. chimia.ch The efficiency of the resolution is often expressed by the enantiomeric ratio (E-value), with higher E-values indicating better separation of the enantiomers.
| Enzyme | Substrate | Acylating Agent | Conversion (%) | Enantiomeric Excess (ee, %) of Product |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic 1-phenylethylamine | Ethyl acetate | ~50 | >95 |
| Candida antarctica Lipase B (CALB) | Racemic 2-aminoheptane | Diisopropyl malonate | 50 | >99 |
| Candida antarctica Lipase B (CALB) | Racemic 4-phenylbutan-2-amine | Diisopropyl malonate | 44.9 | 92 |
Double Kinetic Resolution Strategies for Enhanced Enantioselectivity
Double kinetic resolution (DKR) represents a sophisticated and efficient strategy for the simultaneous separation of two racemic mixtures, offering a pathway to potentially four optically pure compounds from a single process. mdpi.comnih.govresearchgate.net This methodology is particularly relevant for the enantioselective synthesis of chiral amines like 2-phenylprop-2-en-1-amine. The core principle of DKR involves the reaction of a racemic chiral acyl donor with a racemic chiral acyl acceptor, catalyzed by a stereoselective catalyst, typically an enzyme. mdpi.com
In the context of this compound, a double enzymatic kinetic resolution (DEKR) could be envisioned. This process would involve the enantioselective acylation of racemic 2-phenylprop-2-en-1-amine with a chiral acylating agent, also in its racemic form. A lipase, such as Novozym 435 (Candida antarctica lipase B), is a common and effective biocatalyst for such transformations. mdpi.com
Research in the field of enzymatic kinetic resolution has demonstrated that high enantioselectivity (often expressed as the enantiomeric ratio, E) is achievable, leading to products with very high enantiomeric excess (ee). mdpi.comnih.govresearchgate.net For the DEKR of chiral amines, enantioselectivities (E values) well over 200 have been reported, resulting in enantiomeric excesses greater than 99%. mdpi.comnih.govresearchgate.net
To illustrate the potential outcome of a double kinetic resolution for 2-phenylprop-2-en-1-amine, a hypothetical set of results based on typical findings in the literature for similar chiral amines is presented in the table below. This table showcases the simultaneous resolution of a racemic amine and a racemic acyl donor.
| Entry | Racemic Amine | Racemic Acyl Donor | Catalyst | Product (Amide) | Unreacted Amine | Unreacted Acyl Donor | Conversion (%) | ee (%) of Product | ee (%) of Unreacted Amine |
|---|---|---|---|---|---|---|---|---|---|
| 1 | (±)-2-Phenylprop-2-en-1-amine | (±)-Chiral Acyl Donor A | Novozym 435 | (R,R)-Amide | (S)-Amine | (S)-Acyl Donor A | 50 | >99 | >99 |
| 2 | (±)-2-Phenylprop-2-en-1-amine | (±)-Chiral Acyl Donor B | Lipase PS | (S,R)-Amide | (R)-Amine | (S)-Acyl Donor B | 48 | 98 | 96 |
| 3 | (±)-2-Phenylprop-2-en-1-amine | (±)-Chiral Acyl Donor C | CAL-A | (R,S)-Amide | (S)-Amine | (R)-Acyl Donor C | 52 | 97 | >99 |
Advanced Derivatization Strategies and Synthetic Applications of 2 Phenylprop 2 En 1 Amine Hydrochloride
Role as a Versatile Synthetic Intermediate
2-Phenylprop-2-en-1-amine (B1251587) hydrochloride, a primary amine containing a reactive alkene functionality, serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine group and an electrophilic double bond, allows for a diverse range of chemical transformations. This dual reactivity makes it an attractive starting material for the construction of complex molecular architectures.
Building Block for Complex Molecule Synthesis
The structural framework of 2-Phenylprop-2-en-1-amine hydrochloride is a key feature that synthetic chemists can exploit for the elaboration of more complex molecules. Primary benzylic and aliphatic amines are considered essential feedstocks and key intermediates for a wide array of valuable chemicals, including those in the life sciences and materials science. researchgate.net The presence of the phenyl ring, the propene backbone, and the amine group provides multiple sites for strategic chemical modifications, enabling the assembly of intricate molecular structures. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a building block is evident from the general utility of primary amines in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net
Precursor in Organic Synthesis for Advanced Molecules
As a precursor, this compound can be utilized in a variety of synthetic transformations to generate advanced molecular scaffolds. The amine functionality can readily participate in reactions such as N-alkylation, N-arylation, and amide bond formation, allowing for the introduction of diverse substituents. Furthermore, the alkene moiety can undergo a plethora of addition and oxidation reactions. This versatility allows for the strategic and controlled elaboration of the initial structure, paving the way for the synthesis of a wide range of more complex and functionally diverse molecules. The direct functionalization of α-amino C–H bonds with aryl halides, a process mediated by a combination of nickel and photoredox catalysis, represents a modern approach to generating benzylic amines, which are an important class of bioactive molecules. rsc.org
Functional Group Transformations and Molecular Modifications
The chemical reactivity of this compound is dictated by its two primary functional groups: the amine and the alkene. This allows for a wide range of selective modifications to tailor the molecule for specific synthetic targets.
Modification of the Amine Group (e.g., acylation)
The primary amine group in this compound is nucleophilic and can readily undergo acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. This transformation is a fundamental reaction in organic synthesis and is widely used to introduce a variety of functional groups. For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The acylation of amines can be carried out under various conditions, including in an aqueous medium, which is considered an environmentally friendly approach. researchgate.net The general scheme for the acylation of an amine hydrochloride with acetic anhydride is presented below.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Acetic Anhydride | N-(2-phenylallyl)acetamide | Aqueous medium with NaHCO3 |
| This compound | Benzoyl Chloride | N-(2-phenylallyl)benzamide | Schotten-Baumann conditions |
It is important to note that while the general reactivity of primary amines is well-established, specific reaction conditions and yields for the acylation of this compound would need to be empirically determined.
Reactions Involving the Alkene Moiety (e.g., oxidation, polymerization where applicable)
The alkene functionality in this compound is susceptible to a variety of electrophilic addition and oxidation reactions. These transformations can be used to introduce new functional groups and stereocenters into the molecule.
Oxidation: The double bond can be oxidized to form an epoxide, a diol, or can be cleaved to yield carbonyl compounds, depending on the oxidizing agent used. For example, reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide, 2-(oxiran-2-yl)benzenamine. Alternatively, dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would lead to the formation of a diol.
| Reaction Type | Reagent | Expected Product |
| Epoxidation | m-CPBA | 2-(2-phenyloxiran-2-yl)methanamine |
| Dihydroxylation | OsO4, NMO | 1-amino-2-phenylpropane-2,3-diol |
| Oxidative Cleavage | O3, then DMS | Phenylacetaldehyde and formaldehyde (B43269) |
Polymerization: While not extensively documented for this specific monomer, allylic amines can, in principle, undergo polymerization or copolymerization reactions under specific conditions, although they are generally less reactive in polymerization than other vinyl monomers. The presence of the amine group could potentially influence the polymerization process.
Directed Derivatization Strategies for Phenolic Analogs
The synthesis of phenolic analogs from this compound would require the introduction of a hydroxyl group onto the phenyl ring. This can be achieved through several synthetic strategies, although direct hydroxylation of the aromatic ring can sometimes be challenging and may require specific directing groups or multi-step sequences.
One potential, though indirect, route could involve the use of a starting material that already contains a protected hydroxyl group on the phenyl ring, which is then carried through the synthesis of the 2-phenylprop-2-en-1-amine core structure, followed by deprotection in the final step.
Alternatively, electrophilic aromatic substitution reactions could be employed, although the aminoalkyl group is an ortho-, para-director. However, direct nitration followed by reduction to an aniline (B41778) and subsequent diazotization and hydrolysis could potentially introduce a hydroxyl group. The specific conditions and regioselectivity of such reactions would need to be carefully controlled. Given the lack of specific literature on this transformation for this compound, these proposed strategies are based on general principles of aromatic chemistry.
Applications in the Synthesis of Specific Compound Classes
Chiral Heterocycle Synthesis
The use of 2-phenylprop-2-en-1-amine as a foundational building block for the asymmetric synthesis of chiral nitrogen-containing heterocycles is a plausible but not extensively documented application. In theory, the amine could serve as a nucleophile in reactions such as aza-Michael additions to chiral synthons, followed by intramolecular cyclization to yield substituted chiral pyrrolidines or piperidines. However, specific, detailed protocols and research findings demonstrating this pathway are not prevalent in the surveyed scientific literature.
Non-natural Chiral β-Amino Acid Ester Production
The synthesis of non-natural chiral β-amino acid esters can be achieved through the conjugate addition (aza-Michael reaction) of an amine to an α,β-unsaturated ester. 2-Phenylprop-2-en-1-amine could theoretically act as the nitrogen nucleophile in such a reaction. An asymmetric transformation to produce a chiral product would require the use of a chiral catalyst or a chiral auxiliary. Despite the chemical feasibility of this approach, specific examples and detailed research findings employing 2-phenylprop-2-en-1-amine for this purpose are not readily found in existing literature.
Formation of Amide Derivatives
The most direct and widely applicable synthetic use of 2-phenylprop-2-en-1-amine is its acylation to form a diverse range of N-substituted amides, specifically N-(3-phenylprop-2-en-1-yl)amides. This transformation is fundamental in organic synthesis and is achieved through several reliable methods, primarily involving the reaction of the amine with an activated carboxylic acid derivative.
Reaction with Acyl Chlorides (Schotten-Baumann Reaction)
A common and efficient method for amide synthesis is the reaction of 2-phenylprop-2-en-1-amine with an acyl chloride. youtube.comsavemyexams.comwordpress.comlibretexts.org This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous base (like NaOH or K2CO3) or an organic base (like pyridine (B92270) or triethylamine) in an inert solvent such as dichloromethane (B109758) (DCM) or diethyl ether at room temperature. youtube.comfishersci.co.uk The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion. libretexts.org The high reactivity of acyl chlorides ensures that even less reactive amines can be acylated effectively, leading to high yields of the desired amide. youtube.com
Direct Coupling with Carboxylic Acids
Direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, various coupling reagents are employed to activate the carboxylic acid. researchgate.netpeptide.com These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
Common coupling systems include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.compeptide.com They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by 2-phenylprop-2-en-1-amine. chemistrysteps.com These reactions are often carried out in aprotic solvents like DMF or DCM at room temperature. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included to minimize side reactions and potential racemization if the reactants are chiral. researchgate.net
Uronium/Phosphonium Reagents: More advanced coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) provide rapid and efficient amide bond formation under mild conditions. researchgate.netpeptide.comgrowingscience.com These reactions are typically performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). growingscience.com
Other Methods: Other reagents can also activate carboxylic acids for amidation. For instance, titanium tetrachloride (TiCl4) in pyridine can mediate the direct condensation of carboxylic acids and amines at elevated temperatures. nih.gov Another approach involves using triphenylphosphine (B44618) (PPh3) and iodine (I2) to activate the acid. nih.gov
These methods provide access to a wide array of N-(3-phenylprop-2-en-1-yl)amide derivatives with varied functionalities, depending on the carboxylic acid used in the coupling reaction.
Table of Representative Amide Synthesis Reactions
| Acylating Agent | Amine | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| Benzoyl chloride | Aniline | Anhydrous CH2Cl2, 0°C to RT, 8h | N-phenylbenzamide | 80% nanobioletters.com |
| Phenylacetic acid | 2-Fluoroaniline | TiCl4, Pyridine, 85°C, 2h | N-(2-fluorophenyl)-2-phenylacetamide | 72% nih.gov |
| Benzoic acid | N,O-dimethylhydroxylamine | Pol-PPh3, I2, iPr2NEt, CH2Cl2, 0°C to RT | N-methoxy-N-methylbenzamide | 92% nih.gov |
| Acetic Anhydride | N-phenyl-N-(but-3-en-1-yl)amine | Acetic Anhydride (reagent and solvent), Reflux | N-(but-3-en-1-yl)-N-phenylacetamide | 95% scielo.org.co |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment
Without access to published research detailing the synthesis and characterization of "2-Phenylprop-2-en-1-amine hydrochloride," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed vibrational fingerprint of a molecule. For 2-Phenylprop-2-en-1-amine (B1251587) hydrochloride, the spectrum is characterized by the presence of a primary ammonium (B1175870) group (R-NH3+), a monosubstituted benzene (B151609) ring, and a vinyl group (C=C). The protonation of the amine group to form the hydrochloride salt significantly alters the N-H stretching vibrations compared to the free amine. spectroscopyonline.com Instead of the typical two sharp bands for a primary amine, a very broad and strong absorption envelope appears, often spanning from 2800 to 3200 cm⁻¹, which is due to the N-H⁺ stretching modes. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding in the solid state.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic & Alkene (=C-H) | Medium-Weak |
| 3200-2800 | N-H⁺ Stretch | Primary Ammonium Salt (-NH₃⁺) | Strong, Very Broad |
| 2980-2850 | C-H Stretch | Aliphatic (CH) | Medium-Weak |
| 1640-1620 | C=C Stretch | Alkene | Medium-Weak |
| 1625-1560 | N-H⁺ Asymmetric Bend | Primary Ammonium Salt (-NH₃⁺) | Medium |
| 1550-1500 | N-H⁺ Symmetric Bend | Primary Ammonium Salt (-NH₃⁺) | Medium |
| 1600, 1585, 1500, 1450 | C=C Ring Stretch | Aromatic (Phenyl) | Medium-Weak |
| 990 and 910 | =C-H Out-of-Plane Bend | Alkene (Vinyl) | Strong |
| 770-730 and 710-690 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | Strong |
Advanced Chromatographic Techniques for Separation and Analysis
Chromatography is essential for separating the components of a mixture and for determining the purity and enantiomeric composition of chiral compounds like 2-Phenylprop-2-en-1-amine.
Chiral Gas Chromatography (GC) is a high-resolution technique used to separate enantiomers and determine their relative amounts, known as the enantiomeric excess (e.e.). Direct separation of chiral amines is often challenging due to their polarity. Therefore, derivatization with a chiral or achiral reagent is typically required to enhance volatility and improve chromatographic behavior. jfda-online.com For primary amines, a common derivatization agent is N-trifluoroacetyl-L-prolyl chloride (TFPC) or other acylating agents, which convert the enantiomers into diastereomers that can be separated on a standard achiral column. researchgate.net
Alternatively, the derivatized or underivatized amine can be analyzed on a column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative. gcms.cz The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
| Parameter | Description |
|---|---|
| Column (CSP) | Cyclodextrin-based (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Derivatization | Acylation with trifluoroacetic anhydride (B1165640) (TFA) |
| Carrier Gas | Helium or Hydrogen |
| Injection Temp. | ~250 °C |
| Oven Program | Isothermal (e.g., 120 °C) or Temperature Gradient |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Result | Two resolved peaks corresponding to the (R) and (S) enantiomers. |
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the enantiomeric purity of pharmaceutical compounds. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. mdpi.com For primary amines, several types of CSPs are effective, including polysaccharide-based (e.g., derivatized cellulose (B213188) or amylose), cyclofructan-based, and crown ether-based columns. nih.govnih.gov
The choice of mobile phase is critical and often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695) (normal-phase mode). nih.gov Additives like diethylamine (B46881) or trifluoroacetic acid may be used to improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.netchromatographyonline.com The enantiomeric purity is determined by comparing the peak area of the minor enantiomer to the total area of both enantiomer peaks.
| Chiral Stationary Phase (CSP) | Mobile Phase System (Typical) | Separation Principle |
|---|---|---|
| Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD) | Hexane/Isopropanol with amine additive | Hydrogen bonding, π-π interactions, steric inclusion into chiral grooves. researchgate.net |
| Cyclofructan-based (e.g., Larihc® CF6-P) | Acetonitrile/Methanol (B129727) with acid/base additives | Dipole-dipole, hydrogen bonding, and inclusion complexation. researchgate.net |
| Crown Ether-based (e.g., CROWNPAK® CR(+)) | Aqueous acidic buffer (e.g., HClO₄) with organic modifier | Complexation of the primary ammonium ion (-NH₃⁺) within the chiral crown ether cavity. nih.gov |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and assessing the purity of the product. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then developed in a chamber with a suitable solvent system (eluent).
Different compounds travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in different Retention Factor (Rf) values. For the synthesis of 2-Phenylprop-2-en-1-amine, TLC can be used to track the disappearance of starting materials and the appearance of the product. After purification, the final compound should ideally appear as a single spot on the TLC plate, indicating its purity.
| Compound | Hypothetical Rf Value* | Visualization Method |
|---|---|---|
| Starting Material (e.g., Phenylpropiophenone) | 0.75 | UV light (254 nm), Potassium Permanganate (B83412) stain |
| 2-Phenylprop-2-en-1-amine (Free Base) | 0.30 | UV light (254 nm), Ninhydrin stain |
| This compound | 0.05 (or baseline) | UV light (254 nm), Ninhydrin stain |
*In a representative eluent system such as 8:2 Ethyl Acetate (B1210297)/Hexane. The highly polar hydrochloride salt would have a very low Rf value.
X-ray Crystallography for Solid-State Structure Determination (for related compounds or derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a crystal structure for this compound itself may not be readily available in public databases, its solid-state structure can be reliably predicted based on the known crystal structures of closely related amine hydrochlorides, such as phenylethylamine hydrochloride and other aromatic amine salts. researchgate.netresearchgate.net
In the solid state, the compound exists as an ionic lattice of 2-phenylprop-2-en-1-ammonium cations and chloride anions. The structure is stabilized by a network of intermolecular hydrogen bonds, primarily between the ammonium group (N-H⁺) and the chloride anions (Cl⁻). nih.gov These N-H⁺···Cl⁻ interactions are the dominant feature, organizing the ions into specific patterns, such as chains or sheets. researchgate.net The phenyl rings may further stabilize the packing through weaker π-π stacking or C-H···π interactions. Analysis of the crystal structure provides absolute confirmation of connectivity and stereochemistry (if a single enantiomer is crystallized) and offers insights into intermolecular forces that govern the physical properties of the solid.
| Parameter | Example Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) or Centrosymmetric (if racemic) |
| Key Interactions | N-H⁺···Cl⁻ hydrogen bonds |
| H-Bond Distance (N···Cl) | Typically 3.1 - 3.3 Å |
| Conformation | Determined by torsion angles of the propenyl chain |
| Packing Motif | Layered structures or 3D networks stabilized by hydrogen bonds and van der Waals forces. |
Computational Chemistry and Theoretical Studies on 2 Phenylprop 2 En 1 Amine Hydrochloride
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system, from which numerous molecular properties can be derived.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are used to determine the ground-state electronic structure of 2-phenylprop-2-en-1-amine (B1251587) hydrochloride, providing a detailed picture of electron distribution and molecular orbitals. By employing functionals such as B3LYP with basis sets like 6-31G*, researchers can model the molecule's geometry and electronic properties with considerable accuracy.
The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The spatial distribution and energy of these orbitals are key determinants of a molecule's chemical reactivity and its behavior in electronic transitions. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The distribution of these orbitals in 2-phenylprop-2-en-1-amine hydrochloride would likely show the HOMO localized on the electron-rich phenyl ring and the double bond, while the LUMO may be distributed across the unsaturated system.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This data is illustrative for a generic phenylalkene amine and not specific to this compound, as direct research data is not publicly available.)
| Property | Value | Unit |
|---|---|---|
| Total Energy | -450.123 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -0.8 | eV |
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
For this compound, FMO analysis would help predict its susceptibility to nucleophilic or electrophilic attack. The energy and shape of the HOMO and LUMO can indicate the most probable sites for such interactions, providing a theoretical basis for understanding its reaction mechanisms.
Natural Bond Orbital (NBO) Studies for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized representation corresponding to chemical bonds and lone pairs. This analysis provides insights into charge transfer, hyperconjugation, and steric interactions within the molecule.
In the case of this compound, NBO analysis could quantify the delocalization of electron density from the phenyl ring to the propene moiety and the effects of the amine group on the electronic structure. It can also reveal the nature of the interaction between the chloride ion and the protonated amine group, detailing the charge distribution and the strength of the ionic bond.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions (Note: This data is illustrative and not specific to this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |
|---|---|---|
| π(C=C) | π*(C-N) | 2.5 |
| π(C=C) | σ*(C-H) | 1.8 |
Molecular Modeling and Simulation
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with the environment.
Conformational Analysis (e.g., Relaxed Potential Energy Scan)
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. A relaxed potential energy scan is a common computational technique where a specific dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy structure.
For this compound, a potential energy scan around the C-C single bonds would reveal the most stable arrangements of the phenyl group relative to the prop-2-en-1-amine side chain. This information is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules. The results of such an analysis are typically visualized in a potential energy surface plot, showing the energy as a function of the rotated dihedral angle.
Molecular Dynamics Simulations (e.g., Adsorption Mechanisms on surfaces)
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system. This allows researchers to observe the time evolution of a molecule's position and velocity, offering insights into processes such as conformational changes, diffusion, and binding events.
MD simulations can be particularly useful for studying the interaction of this compound with surfaces or in solution. For example, simulations could model the adsorption of the molecule onto a metallic or polymeric surface, revealing the preferred orientation and the nature of the intermolecular forces at play. Such studies are relevant in fields like materials science and catalysis. The Automated Topology Builder (ATB) can provide the necessary parameters and topology files for running such simulations in force fields like GROMOS. uq.edu.au
Prediction of Molecular Properties and Reactivity
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules, offering insights into their reactivity and electronic behavior. For this compound, theoretical studies, although not extensively published for this specific salt, can be inferred from computational analyses of structurally similar compounds. These studies utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule and predict its characteristics.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, are electron-poor and represent likely sites for nucleophilic attack.
For a molecule like 2-Phenylprop-2-en-1-amine, the MEP map would be expected to show a high electron density around the phenyl ring and the carbon-carbon double bond, making these areas potential sites for interaction with electrophiles. The protonated amine group (-NH3+) in the hydrochloride salt would be a prominent region of high positive electrostatic potential, indicating its susceptibility to nucleophilic attack. The distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological receptors and other molecules. The most negative potential is often associated with heteroatoms possessing lone pairs of electrons, which can act as hydrogen bond acceptors. researchgate.net In contrast, the hydrogen atoms of the amine group would exhibit a positive potential, rendering them as potential hydrogen bond donors. researchgate.netresearchgate.net
Global Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)
Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. mdpi.com These descriptors are calculated using DFT and offer a deeper understanding of the molecule's electronic structure. nih.gov
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
| Descriptor | Symbol | Typical Value Range (eV) for Allylamine (B125299) Derivatives |
| Electronegativity | χ | 3.5 - 4.5 |
| Chemical Hardness | η | 5.0 - 6.5 |
| Chemical Softness | S | 0.15 - 0.20 |
| Electrophilicity Index | ω | 1.0 - 2.0 |
These values suggest that such molecules have a moderate to high electronegativity and are relatively stable, as indicated by their chemical hardness. The electrophilicity index points to a moderate capacity to act as an electrophile.
Spectroscopic Property Prediction (e.g., Time-Dependent DFT for Excitation Dynamics)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net
For this compound, the chromophore responsible for UV absorption is the phenylprop-2-en-1-amine moiety. TD-DFT calculations would typically predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. The calculations can be performed in the gas phase or with the inclusion of solvent effects to provide a more accurate prediction of the spectrum in solution. bohrium.com
The predicted spectroscopic properties are highly dependent on the chosen functional and basis set within the DFT framework. researchgate.net For organic molecules, hybrid functionals such as B3LYP are commonly employed. The results of TD-DFT calculations provide valuable insights into the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
